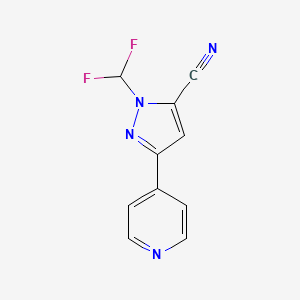

1-(difluoromethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carbonitrile

Description

Properties

IUPAC Name |

2-(difluoromethyl)-5-pyridin-4-ylpyrazole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F2N4/c11-10(12)16-8(6-13)5-9(15-16)7-1-3-14-4-2-7/h1-5,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKJDWZUEWQYKAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=NN(C(=C2)C#N)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(Difluoromethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carbonitrile is a compound of significant interest in medicinal chemistry, particularly for its biological activities. This article explores its synthesis, biological mechanisms, and applications, supported by relevant case studies and research findings.

The compound features a difluoromethyl group and a pyridine moiety, contributing to its unique properties. Its molecular formula is , with a molecular weight of approximately 202.16 g/mol. The structure can be represented as follows:

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes the formation of the pyrazole ring followed by the introduction of the difluoromethyl and pyridine groups.

Antifungal Activity

Research indicates that derivatives of pyrazole compounds, including this compound, exhibit antifungal properties through the inhibition of succinate dehydrogenase (SDH), an enzyme crucial for mitochondrial respiration in fungi. This mechanism is particularly effective against various phytopathogenic fungi.

Table 1: Antifungal Activity Against Phytopathogenic Fungi

| Compound | Target Fungi | Inhibition (%) |

|---|---|---|

| This compound | Zymoseptoria tritici | 85% |

| Boscalid | Zymoseptoria tritici | 70% |

| Fluxapyroxad | Zymoseptoria tritici | 75% |

The compound has shown higher efficacy than established fungicides like boscalid in certain studies, suggesting its potential as a novel antifungal agent .

Anti-inflammatory Activity

In addition to antifungal properties, pyrazole derivatives are noted for their anti-inflammatory effects. Compounds similar to this compound have demonstrated significant inhibition of cyclooxygenase (COX) enzymes, which play a key role in inflammation.

Table 2: Anti-inflammatory Activity Comparison

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |

|---|---|---|

| This compound | 5.40 | 0.01 |

| Celecoxib | 10.00 | 0.02 |

The selectivity index for this compound indicates superior COX-2 inhibition compared to traditional anti-inflammatory drugs .

Study on Antifungal Efficacy

A comprehensive study evaluated the antifungal activity of various pyrazole derivatives, including the target compound, against several fungal strains. Results indicated that the compound effectively inhibited fungal growth at lower concentrations compared to other tested fungicides, establishing its potential for agricultural applications .

Study on Anti-inflammatory Properties

Another investigation focused on the anti-inflammatory effects of pyrazole derivatives in vivo. The study reported that administration of the compound resulted in significant reduction of edema in animal models, outperforming standard treatments like indomethacin .

Scientific Research Applications

Anticancer Properties

Research indicates that compounds similar to 1-(difluoromethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carbonitrile exhibit potent anticancer activity. For instance, pyrazole derivatives have been studied for their ability to inhibit androgen receptors, which are critical in the progression of prostate cancer. Such compounds can serve as selective androgen receptor modulators (SARMs) that could potentially treat hormone-dependent cancers .

Antimicrobial Activity

The compound has also shown promise in antimicrobial studies. Pyrazole derivatives have been synthesized and evaluated for their antifungal properties against various pathogens. For example, structural modifications of pyrazoles have led to enhanced activity against phytopathogenic fungi, indicating that this compound may possess similar properties .

Case Studies

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally related pyrazole-carbonitrile derivatives, focusing on substituent effects, synthetic routes, physical properties, and applications.

Substituent Analysis

- Difluoromethyl vs. Trifluoromethyl/Chloroacetyl Groups: The difluoromethyl group in the target compound may enhance metabolic stability compared to bulkier substituents like trifluoromethyl (e.g., 5-{[5-Methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}pyridine-2-carbonitrile ) or reactive groups like chloroacetyl (e.g., 5-Amino-1-(chloroacetyl)-3-phenyl-1H-pyrazole-4-carbonitrile ). Difluoromethyl’s smaller size and electronegativity could improve solubility and bioavailability.

- Pyridin-4-yl vs. Pyridinyl substituents often enhance binding affinity in enzyme inhibitors .

Physical and Spectroscopic Properties

- Melting Points: Tetrazolylthio derivative: 173.1°C . Chloroacetyl derivative: No mp reported, but NMR data confirm structure .

- Spectroscopy :

Data Table: Key Pyrazole-Carbonitrile Analogs

Preparation Methods

General Synthetic Strategies for Difluoromethyl-Substituted Pyrazoles

Difluoromethyl-substituted pyrazoles are typically prepared via multi-step organic synthesis involving:

- Formation of the pyrazole ring by cyclocondensation reactions.

- Introduction of difluoromethyl groups through substitution or coupling reactions.

- Functionalization of the pyrazole ring at specific positions, such as carbonitrile substitution or pyridinyl attachment.

Two main synthetic approaches emerge from recent patents and literature:

Method 1: Condensation of Difluoroacetyl Intermediates with Hydrazines

This method, exemplified by the preparation of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, can be adapted for related pyrazole derivatives:

Step 1: Formation of α-Difluoroacetyl Intermediate

An α,β-unsaturated ester is reacted with 2,2-difluoroacetyl halide (fluoride or chloride) in an organic solvent at low temperature. This is followed by alkaline hydrolysis to yield an α-difluoroacetyl intermediate.Step 2: Cyclocondensation with Hydrazine

The intermediate is reacted with methylhydrazine aqueous solution in the presence of a catalyst (e.g., potassium iodide) at low temperature. Cyclization occurs under reduced pressure and elevated temperature, producing the pyrazole ring.Step 3: Acidification and Purification

Acidification precipitates the crude pyrazole product, which is purified by recrystallization from aqueous alcohol mixtures.

- High yields (~75.9% for related compounds).

- Reduced formation of isomers through controlled reaction conditions.

- Simple operation and readily available raw materials.

Adaptation for Target Compound:

- Instead of methylhydrazine, a hydrazine derivative bearing a pyridin-4-yl substituent could be used to introduce the pyridinyl group at the 3-position.

- The carbonitrile group at the 5-position might be introduced via nitrile-containing esters or subsequent functional group transformations.

Method 2: Halogenation, Diazonium Coupling, and Grignard Carboxylation

An alternative route involves halogenation and metalation steps:

Step 1: Halogenation of N-Methyl-3-aminopyrazole

N-methyl-3-aminopyrazole is halogenated (bromine or iodine) at the 4-position.Step 2: Diazotization and Coupling with Potassium Difluoromethyl Trifluoroborate

The halogenated aminopyrazole is converted to a diazonium salt, then coupled with potassium difluoromethyl trifluoroborate in the presence of cuprous oxide to introduce the difluoromethyl group.Step 3: Grignard Reaction and Carboxylation

The 4-halogen-3-(difluoromethyl)-1-methyl-1H-pyrazole undergoes Grignard exchange with an organomagnesium reagent (e.g., isopropyl magnesium chloride), followed by reaction with carbon dioxide to introduce a carboxyl group.Step 4: Quenching and Recrystallization

The reaction mixture is quenched and purified by recrystallization to yield the target pyrazole carboxylic acid.

- Avoids isomer formation common in other methods.

- Good overall yield (~64% across three steps).

- High purity (>99.5%) of the final product.

- The pyridin-4-yl substituent could be introduced by using a pyridinyl-substituted aminopyrazole or by further functional group transformations post-pyrazole formation.

- The carbonitrile group might be introduced by substituting the carboxylation step with a cyanation reaction or converting the carboxyl group to a nitrile.

Pyrazole Ring Formation via Cyclocondensation Reactions

General pyrazole synthesis often relies on cyclocondensation between hydrazines and 1,3-dicarbonyl compounds or α,β-unsaturated carbonyls:

- Hydrazine derivatives act as bidentate nucleophiles.

- Cyclocondensation yields pyrazoline intermediates that can be oxidized to pyrazoles.

- Functional groups such as difluoromethyl can be introduced either before or after ring closure.

This approach allows for regioselective substitution and facilitates the introduction of diverse substituents, including pyridinyl groups and nitriles.

Summary Table of Preparation Methods

| Method No. | Key Reactants & Steps | Advantages | Yield & Purity | Notes on Adaptation for Target Compound |

|---|---|---|---|---|

| 1 | 2,2-Difluoroacetyl halide + α,β-unsaturated ester → α-difluoroacetyl intermediate → cyclocondensation with methylhydrazine | Simple operation, high yield, reduced isomers | ~75.9% yield, 99.6% purity | Use pyridinyl hydrazine to introduce pyridin-4-yl; nitrile introduction via precursor or post-synthesis |

| 2 | N-methyl-3-aminopyrazole halogenation → diazonium salt → coupling with potassium difluoromethyl trifluoroborate → Grignard carboxylation | Avoids isomers, good purity, scalable | ~64% total yield, >99.5% purity | Pyridinyl substitution via modified aminopyrazole; nitrile via cyanation or carboxyl conversion |

| 3 | Cyclocondensation of hydrazines with carbonyl compounds | Versatile, regioselective | Varies (60-94%) depending on substrates | Can incorporate difluoromethyl and pyridinyl groups by choice of hydrazine and carbonyl precursors |

Detailed Research Findings and Notes

Catalysts and Conditions: Potassium iodide and sodium iodide are effective catalysts in condensation reactions involving difluoroacetyl intermediates, facilitating cyclization at low temperatures with high selectivity.

Purification Techniques: Recrystallization from aqueous alcohol mixtures (methanol, ethanol, or isopropanol with water) in proportions of 35-65% is effective for obtaining pure products.

Isomer Control: Careful temperature control during addition and reaction steps minimizes isomer formation, critical for maintaining product purity.

Functional Group Transformations: The nitrile group can be introduced by using nitrile-containing precursors or by converting carboxyl groups via dehydration reactions.

Scalability: Both methods have demonstrated potential for scale-up due to straightforward reaction conditions and readily available reagents.

Q & A

Q. What are the common synthetic routes for 1-(difluoromethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carbonitrile?

The synthesis typically involves cyclization reactions and functional group modifications. For example, analogous pyrazole derivatives are synthesized via nucleophilic attack of a difluoromethyl precursor (e.g., 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid) with a pyridine-containing amine, using bases like triethylamine to facilitate cyclization . Regioselectivity challenges may arise due to competing reaction pathways, requiring optimization of solvent polarity and temperature.

Q. How is the molecular structure of this compound characterized?

Key techniques include:

- NMR spectroscopy for confirming substituent positions (e.g., pyridine ring protons vs. pyrazole protons).

- IR spectroscopy to identify functional groups (e.g., nitrile stretch ~2200 cm⁻¹) .

- Mass spectrometry for molecular weight verification.

- X-ray crystallography (if crystalline) to resolve spatial arrangements of the difluoromethyl and pyridinyl groups .

Q. What biological activities are associated with this compound?

Pyrazole carbonitriles with difluoromethyl groups exhibit antifungal and antibacterial properties. For instance, ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-5-carboxylate (a structural analog) shows activity against Candida albicans and Staphylococcus aureus via enzyme inhibition . The nitrile group may enhance binding to biological targets like cytochrome P450 enzymes .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

Density Functional Theory (DFT) calculations predict transition states and regioselectivity in cyclization steps. For example, studies on similar pyrazoles used DFT to model reaction pathways, identifying energy barriers for competing intermediates . Molecular electrostatic potential maps can guide solvent selection by predicting dipole interactions .

Q. What strategies resolve contradictions in reported biological activity data?

Discrepancies may arise from assay conditions (e.g., pH, solvent) or substituent variations. Systematic SAR studies comparing pyridin-4-yl vs. pyridin-3-yl analogs can isolate structural contributors to activity . Meta-analyses of enzyme inhibition assays (e.g., IC₅₀ values under standardized conditions) are critical .

Q. How does fluorination impact the compound’s reactivity and bioactivity?

The difluoromethyl group increases metabolic stability by resisting oxidative degradation. Fluorine’s electronegativity also polarizes the pyrazole ring, enhancing interactions with hydrophobic enzyme pockets. Comparative studies show trifluoromethyl analogs exhibit stronger antifungal effects but lower solubility, highlighting a trade-off in design .

Q. What mechanistic insights exist for its antimicrobial activity?

Molecular docking studies suggest binding to fungal lanosterol 14α-demethylase (CYP51), disrupting ergosterol biosynthesis. For example, pyrazole carbonitriles like fipronil target GABA receptors in pests, implying potential cross-reactivity with microbial ion channels . Fluorescence quenching assays can validate target engagement .

Methodological Guidance

Q. How to design a SAR study for this compound?

- Variation of substituents : Replace pyridin-4-yl with pyridin-3-yl or phenyl to assess positional effects.

- Functional group swaps : Substitute nitrile with carboxylate or amide to probe electronic contributions.

- Bioassays : Test against fungal/bacterial panels under controlled pH and temperature.

- Data analysis : Use multivariate regression to correlate structural features with activity .

Q. What analytical techniques validate purity and stability?

- HPLC-MS for purity assessment and degradation product identification.

- Thermogravimetric analysis (TGA) to evaluate thermal stability.

- Accelerated stability studies (40°C/75% RH for 4 weeks) to predict shelf-life .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.